molecular formula C11H11F3O2 B14811164 1-Cyclopropoxy-2-methoxy-4-(trifluoromethyl)benzene

1-Cyclopropoxy-2-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B14811164
M. Wt: 232.20 g/mol
InChI Key: IJGTUQTXQNGUBL-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of a cyclopropoxy group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-methoxy-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-methoxy-4-(trifluoromethyl)benzene and cyclopropanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to facilitate the substitution reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-2-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyclopropoxy groups using reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: NaH or NaOMe in anhydrous DMF or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

1-Cyclopropoxy-2-methoxy-4-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-methoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-Cyclopropyl-2-methoxy-4-(trifluoromethyl)benzene
  • 1-(Cyclopropylmethoxy)-4-methoxy-2-(trifluoromethyl)benzene

Comparison: 1-Cyclopropoxy-2-methoxy-4-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

1-cyclopropyloxy-2-methoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3O2/c1-15-10-6-7(11(12,13)14)2-5-9(10)16-8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

IJGTUQTXQNGUBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

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